Alloc-Gly-OH.DCHA
Description
Contextualizing Alloc-Gly-OH.DCHA within Contemporary Organic Synthesis
In contemporary organic synthesis, particularly in the assembly of peptides and other complex molecules, the use of precisely functionalized building blocks is paramount. nbinno.com this compound fits into this context as a protected amino acid derivative. chemimpex.com The core of the molecule is glycine (B1666218), but the reactive amino group is temporarily masked or "protected" by the Alloc group. This protection prevents the amino group from participating in unwanted reactions during a multi-step synthesis, allowing chemists to direct reactions to other parts of a molecule.
The Alloc group is recognized as a versatile protecting group in synthetic chemistry. acs.orgnih.gov Its application is compatible with other widely used protecting group strategies, such as the Boc/Bn (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies, which allows for complex, multi-step synthetic sequences. researchgate.net This compatibility enables what is known as an "orthogonal protection" strategy, where one type of protecting group can be removed selectively in the presence of others. wikipedia.org This level of control is essential for the systematic and efficient synthesis of well-defined molecular architectures. acs.org
Role of Protected Amino Acid Derivatives in Complex Molecule Construction
The construction of large and complex molecules, such as peptides, proteins, or modified natural products, is a stepwise process that requires a high degree of precision. researchgate.net Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). During peptide synthesis, the goal is to form a specific amide bond (a peptide bond) between the carboxylic acid of one amino acid and the amino group of another.
If unprotected amino acids are used, they can react with each other in an uncontrolled manner, leading to a random mixture of polymers and side products. peptide.com To prevent this, a protecting group is temporarily attached to the amino group of one amino acid. organic-chemistry.org This modification decreases the reactivity of the amino group, rendering it non-nucleophilic so it will not react with electrophiles. organic-chemistry.org With the amino group protected, the carboxylic acid group can be selectively activated and reacted with the unprotected amino group of another amino acid to form the desired peptide bond. After the bond is formed, the protecting group can be removed in a process called deprotection, revealing the amino group so it can participate in the next coupling step. This cycle of protection, coupling, and deprotection is the foundation of solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development. nih.gov
Significance of Dicyclohexylamine (B1670486) Salt Formation in Chemical Processes
While the Alloc group addresses the challenge of chemical reactivity, the formation of a dicyclohexylamine (DCHA) salt addresses practical challenges related to the physical properties of the protected amino acid. Many N-protected amino acids, including N-Alloc-glycine, are oils or amorphous solids that can be difficult to handle, purify, and store. researchgate.netbachem.com They may also exhibit limited stability in their free acid form. bachem.com
By reacting the acidic carboxylic acid group of Alloc-Gly-OH with the basic secondary amine dicyclohexylamine, a stable, crystalline salt is formed. eschemy.comchemicalbook.com This salt formation offers several significant advantages in a laboratory and industrial setting:
Improved Stability and Handling : The DCHA salt is typically a stable, free-flowing crystalline solid, which is much easier to handle, weigh accurately, and store than an oil. nbinno.combachem.com
Enhanced Purity : The crystallization process used to form the DCHA salt serves as an effective method of purification, allowing for the removal of impurities and ensuring a high-quality building block for synthesis. bachem.com
Increased Solubility : The salt form can enhance the solubility of the protected amino acid in the organic solvents commonly used in peptide synthesis. chemimpex.com
Before the protected amino acid can be used in a peptide coupling reaction, the dicyclohexylamine must be removed to liberate the free carboxylic acid. This is typically achieved by treating the salt with a stronger acid, which protonates the carboxylate and allows for the extraction and isolation of the desired N-protected amino acid. bachem.com
Data Tables
Table 1: Chemical Properties and Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 110637-40-6 | chemicalbook.comchemsrc.comaablocks.com |
| Molecular Formula | C18H32N2O4 | chemsrc.comaablocks.comnih.gov |
| Molecular Weight | 340.46 g/mol | chemsrc.comaablocks.com |
| IUPAC Name | N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | nih.gov |
| Synonyms | N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt, Alloc-Gly-OH DCHA salt | chemsrc.com |
Table 2: Properties of Component Molecules
| Compound | Molecular Formula | Molecular Weight | Key Role |
|---|---|---|---|
| N-[(allyloxy)carbonyl]glycine | C6H9NO4 | 159.14 g/mol | The protected amino acid building block. nih.gov |
| Dicyclohexylamine (DCHA) | C12H23N | 181.32 g/mol | A secondary amine used as a salt-forming counterion to improve stability and handling. chemicalbook.comgreenchemindustries.com |
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGNWCIOTXQIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Alloc Gly Oh.dcha
Preparative Routes to Alloc-Gly-OH.DCHA
The synthesis of this compound is typically a two-step process that involves the protection of the glycine (B1666218) nitrogen followed by the formation of the dicyclohexylamine (B1670486) salt.
The initial step in the synthesis is the N-protection of glycine using an allyloxycarbonyl (Alloc) group. This is a standard protection strategy for the amine functional group. The reaction involves treating glycine with an acylating agent, typically allyl chloroformate, under basic conditions. The base neutralizes the hydrogen chloride byproduct and deprotonates the amino group of glycine, facilitating its nucleophilic attack on the allyl chloroformate.
Following the successful N-protection, the resulting Alloc-Gly-OH is converted into its dicyclohexylamine salt. This is often achieved by dissolving the Alloc-Gly-OH in a suitable organic solvent, such as acetone, and adding an equimolar amount of dicyclohexylamine sci-hub.se. The formation of the salt significantly reduces the nucleophilicity of the carboxylate ion, which can prevent the formation of by-products sci-hub.se. The desired this compound salt typically precipitates from the solution as a stable, crystalline solid, which can then be easily isolated by filtration.
| Reactant | Purpose | Typical Reagents/Solvents |
| Glycine | Starting amino acid | - |
| Allyl Chloroformate | Alloc group source for N-protection | - |
| Base | Acid scavenger and amine activator | Sodium Hydroxide, Sodium Carbonate |
| Dicyclohexylamine | Forms a crystalline salt with Alloc-Gly-OH | - |
| Organic Solvent | Facilitates reaction and crystallization | Acetone, Ethyl Acetate |
Optimizing the synthesis of this compound focuses on maximizing the yield of the crystalline salt and ensuring high purity. Key parameters for optimization include reaction temperature, stoichiometry of reagents, and solvent selection.
Temperature Control: The initial allyloxycarbonylation is often performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of side products.
Stoichiometry: Precise control of the molar equivalents of glycine, allyl chloroformate, and base is critical to ensure complete protection without introducing excess reagents that can complicate purification. Similarly, using an equimolar amount of dicyclohexylamine ensures efficient salt formation.
Solvent Choice: The choice of solvent is crucial for the salt formation step. A solvent in which the DCHA salt has low solubility is preferred to maximize precipitation and recovery. Acetone is commonly effective for this purpose sci-hub.se.
Purification: The primary advantage of forming the DCHA salt is the ease of purification. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol, ethanol, or isopropyl alcohol, to remove unreacted starting materials and by-products, thereby yielding a product of high purity (often >98%) sci-hub.segoogle.com.
| Parameter | Objective | Typical Conditions/Strategy |
| Temperature | Minimize side reactions during N-protection | Maintain 0-5 °C |
| Stoichiometry | Ensure complete reaction and salt formation | Use equimolar amounts of Alloc-Gly-OH and DCHA |
| Solvent System | Maximize precipitation of the DCHA salt | Acetone, Isopropyl Ether |
| Purification | Remove impurities | Recrystallization from solvents like ethanol or methanol |
Liberation of N-Allyloxycarbonyl Glycine from its Dicyclohexylamine Salt
Before Alloc-Gly-OH can be used in subsequent reactions, such as peptide coupling, the free carboxylic acid must be regenerated from its stable DCHA salt. This is typically accomplished through an acid-mediated cleavage process that partitions the components between aqueous and organic phases.
The standard method for liberating the free acid involves suspending the DCHA salt in a biphasic system of an organic solvent and an aqueous acid solution bachem.com. The addition of a strong acid protonates the carboxylate, forming the free Alloc-Gly-OH, and simultaneously protonates the dicyclohexylamine, forming a water-soluble dicyclohexylammonium (B1228976) salt.
A 10% aqueous solution of phosphoric acid is commonly used for this purpose. The DCHA salt is suspended in an organic solvent, and the phosphoric acid solution is added with stirring until the aqueous phase reaches a pH of 2-3 bachem.com. This ensures complete protonation and dissolution of all solids. Sulfuric acid (e.g., 1M) can also be used as an alternative bachem.com. Hydrochloric acid is generally avoided because it can form dicyclohexylammonium chloride, which is sparingly soluble in water and can contaminate the product bachem.com.
The efficiency of the conversion and subsequent isolation depends heavily on the chosen solvent system. The organic solvent must effectively dissolve the free Alloc-Gly-OH while having low miscibility with water. Common choices include ethyl acetate, t-butyl methyl ether, and isopropyl ether bachem.com.
The process involves the following steps:
Suspension of the this compound salt in 5-10 volumes of the chosen organic solvent bachem.com.
Addition of the aqueous acid (e.g., 10% phosphoric acid) until two clear phases are formed and the aqueous pH is 2-3 bachem.com.
Separation of the organic layer, which contains the desired Alloc-Gly-OH.
Washing the organic layer with fresh aqueous acid and then with water to remove the dicyclohexylammonium salt completely bachem.com.
Drying the organic phase over an anhydrous drying agent like sodium sulfate, followed by filtration and evaporation under reduced pressure to yield the pure, free Alloc-Gly-OH, which is often obtained as an oil bachem.com.
Monitoring the progress of the conversion is essential to ensure that all of the DCHA salt has been converted to the free acid. Two primary analytical techniques are used for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction bachem.com. A small spot of the organic layer is applied to a TLC plate and eluted with an appropriate solvent system. The disappearance of the spot corresponding to the starting DCHA salt and the appearance of a new spot for the free Alloc-Gly-OH indicate the progression of the reaction. The completion is confirmed when the starting material spot is no longer visible bachem.com.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used. It allows for the accurate determination of the purity of the final Alloc-Gly-OH product and can detect any remaining starting material or the presence of impurities sci-hub.se.
| Technique | Application | Observation |
| Thin-Layer Chromatography (TLC) | Monitor reaction completion | Disappearance of the starting material spot (DCHA salt) and appearance of the product spot (free acid) bachem.com. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and conversion | A single peak corresponding to the pure Alloc-Gly-OH with the absence of a peak for the starting salt sci-hub.se. |
Reactivity and Mechanism of the Alloc Group in Chemical Transformations
The utility of the Alloc group is defined by its unique deprotection chemistry, which relies on palladium catalysis. This allows for its removal under very mild and specific conditions, ensuring that other protecting groups on the peptide remain intact.
The removal of the Alloc group is achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction. The process typically employs a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger.
The generally accepted mechanism proceeds in three main stages:
Oxidative Addition : The catalytically active Pd(0) species undergoes oxidative addition to the allylic system of the Alloc group. This step results in the formation of a cationic η³-allylpalladium(II) complex, with the carbamate anion of the peptide as the leaving group wpmucdn.comacsgcipr.orgresearchgate.net.
Formation of the π-Allyl Complex : The palladium atom coordinates to the double bond of the allyl group, forming a π-allyl complex. The peptide's amino group is released as a carbamate anion wpmucdn.com.
Nucleophilic Attack and Catalyst Regeneration : A nucleophile, often referred to as an "allyl scavenger," attacks the π-allyl complex. This can occur either by direct attack on the allylic carbon or by initial coordination to the palladium center followed by reductive elimination wpmucdn.com. This step releases propene and regenerates the palladium(0) catalyst, allowing it to participate in another cycle. The deprotected amine is typically liberated from the carbamate intermediate by decarboxylation.
Commonly used scavengers include nucleophiles like morpholine, phenylsilane (B129415), or tributyltin hydride uva.nlgoogle.com. The choice of scavenger can influence the reaction conditions and outcomes. The entire process is highly efficient and occurs under neutral and mild conditions, which is crucial for preserving the integrity of sensitive peptide structures acsgcipr.org.
Table 2: Reagents in Palladium-Catalyzed Alloc Deprotection
| Component | Example Reagent(s) | Role in the Reaction |
| Palladium(0) Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Forms the π-allyl complex with the Alloc group |
| Nucleophilic Scavenger | Morpholine, Phenylsilane, Tributyltin Hydride | Reacts with the π-allyl complex to remove the allyl group and regenerate the catalyst |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides the reaction medium |
Orthogonal Deprotection Strategies
A key advantage of the Alloc protecting group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. nih.govnih.gov This orthogonality allows for the selective deprotection of a specific functional group without affecting others in the molecule, enabling the synthesis of complex peptides with side-chain modifications.
Alloc-Gly-OH can be incorporated into a peptide chain, and the Alloc group can be selectively removed using a palladium catalyst without affecting Fmoc or Boc groups present on other amino acid residues. This allows for site-specific modifications, such as the attachment of labels, the formation of cyclic structures, or the introduction of branched peptide chains. sigmaaldrich.com
The stability of the Alloc group to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid) is well-established. sigmaaldrich.com This chemical stability is the foundation of its utility in orthogonal protection schemes. For example, a peptide can be synthesized on a solid support using Fmoc chemistry, and an Alloc-protected glycine residue can be incorporated at a specific position. After completion of the peptide chain, the Alloc group can be removed selectively to unmask the glycine's amino group for further reaction, while the rest of the peptide remains protected. rsc.org
Table 3: Orthogonality of Alloc-Gly-OH with Common Protecting Groups
| Protecting Group | Deprotection Conditions | Stability of Alloc Group |
| Fmoc | 20% Piperidine in DMF | Stable |
| Boc | Trifluoroacetic Acid (TFA) | Stable |
| Trityl (Trt) | Mild acid (e.g., 1% TFA in DCM) | Stable |
| tert-Butyl (tBu) | Strong acid (e.g., TFA) | Stable |
Despite the general robustness of orthogonal strategies involving the Alloc group, some challenges can arise. One of the primary concerns is the air-sensitivity of the commonly used Pd(PPh₃)₄ catalyst. biotage.com Exposure to air can lead to oxidation and deactivation of the catalyst, resulting in incomplete deprotection. To address this, reactions are often carried out under an inert atmosphere (e.g., argon or nitrogen). However, recent studies have shown that with careful control of reaction conditions, such as using microwave heating to accelerate the reaction, the deprotection can be successfully performed under atmospheric conditions. nih.govbiotage.com
Another challenge is the potential for the allyl group to be transferred back to the newly deprotected amine or other nucleophilic sites in the peptide. This side reaction can be minimized by using an efficient allyl group scavenger in a sufficient excess. Phenylsilane is a commonly used scavenger that effectively and irreversibly traps the allyl group. researchgate.net
Table 4: Challenges and Solutions in Alloc Deprotection
| Challenge | Solution(s) |
| Catalyst Deactivation | - Perform the reaction under an inert atmosphere. - Use freshly prepared catalyst solutions. - Employ microwave heating to reduce reaction times and minimize catalyst exposure to air. nih.govbiotage.com |
| Incomplete Deprotection | - Ensure a sufficient catalyst loading. - Optimize reaction time and temperature. - Repeat the deprotection step if necessary. |
| Allyl Scavenging | - Use an effective scavenger (e.g., phenylsilane, morpholine, dimedone) in sufficient excess. - Optimize the choice of scavenger for the specific substrate and reaction conditions. |
| Product Purification | - The palladium catalyst and scavenger byproducts need to be effectively removed from the final product. - In solid-phase synthesis, thorough washing of the resin is crucial. For solution-phase synthesis, chromatographic purification is often required. |
Side Reactions and Their Mitigation in Alloc-Protected Systems
While palladium-catalyzed deprotection of Alloc-Gly-OH is generally a clean and efficient reaction, the potential for side reactions exists. The primary side reaction of concern is the allylation of the deprotected amine. This occurs if the allyl cation generated during the reaction is not efficiently trapped by the scavenger and instead reacts with the free amine of the glycine residue. The use of an appropriate scavenger in a suitable concentration is the most effective way to mitigate this issue.
While not commonly reported specifically for Alloc-Gly-OH, peptides containing glycine are known to be susceptible to certain intramolecular side reactions under specific conditions. One such potential reaction is intramolecular cyclization. For instance, N-protected glycine derivatives can, under certain activation conditions, undergo intramolecular cyclization to form oxazinanones or other cyclic structures. frontiersin.org While the conditions for Alloc deprotection are generally mild and neutral, the potential for such side reactions should be considered, especially if the deprotection is followed by a coupling step in the same pot.
The formation of β-alanine from glycine derivatives has been observed under certain conditions, although this is not a typical side reaction associated with Alloc deprotection. The potential for a β → α shift in the context of Alloc-protected glycine is not a well-documented pathway under standard deprotection protocols. However, it is important to be aware of the general reactivity patterns of amino acid derivatives to anticipate and identify any unexpected byproducts. Careful optimization of the deprotection and subsequent reaction conditions, along with thorough characterization of the product, is essential to ensure the desired chemical transformation.
Racemization Mitigation Strategies in Peptide Coupling
The preservation of stereochemical integrity at the α-carbon is paramount during peptide bond formation. Racemization, or epimerization, is a critical side reaction that can occur during the activation of the C-terminal carboxyl group of an N-protected amino acid, potentially leading to diastereomeric impurities that are difficult to separate from the target peptide and can drastically alter its biological activity. nih.govnih.gov While glycine, being achiral, is not subject to racemization, the strategies employed in couplings involving Nα-allyloxycarbonyl-glycine (Alloc-Gly-OH) are representative of the broader principles applied to all Alloc-protected amino acids to ensure stereochemical purity.
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. researchgate.net The N-allyloxycarbonyl (Alloc) group, as a urethane-type protecting group, inherently suppresses this pathway, thus reducing the risk of racemization compared to other types of N-protecting groups. However, the choice of coupling reagents, additives, and bases remains crucial for minimizing epimerization to negligible levels. nih.govbachem.com
Influence of Coupling Reagents and Additives
The selection of the coupling methodology is a primary strategy to control racemization. Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), can activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.comcreative-peptides.com While effective for coupling, this intermediate is susceptible to converting into the racemization-prone oxazolone. researchgate.net
To mitigate this, coupling reactions mediated by carbodiimides are almost always performed in the presence of nucleophilic additives. bachem.compeptide.com These additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), intercept the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. nih.govpeptide.com The use of DIC in conjunction with Oxyma is a widely adopted, effective combination for suppressing racemization during solid-phase peptide synthesis (SPPS). nih.govrsc.org
Phosphonium and aminium/uronium-based reagents, such as PyBOP®, HATU, and HCTU, are also widely used and are generally effective at minimizing racemization, particularly when used for sterically hindered couplings. bachem.comcreative-peptides.com However, the choice of base and reaction conditions must be carefully managed, as some combinations can still lead to epimerization, especially with sensitive amino acids like histidine and cysteine. nih.govpeptide.com
Impact of Base and Solvent
The base used during the coupling step can significantly influence the rate of racemization. bachem.com Strong, non-sterically hindered bases can promote the abstraction of the α-proton from the oxazolone intermediate, facilitating racemization. Therefore, weaker and more sterically hindered bases, such as N-methylmorpholine (NMM) or sym-collidine, are often recommended over stronger bases like N,N-diisopropylethylamine (DIPEA) in cases where there is a heightened risk of racemization. bachem.com The solvent can also play a role, with polar solvents sometimes increasing the rate of epimerization. u-tokyo.ac.jp
Advanced One-Pot Methodologies
Recent advancements have focused on developing sustainable and efficient synthetic protocols that inherently minimize side reactions. A notable development is a metal-free, on-resin Alloc removal process that is performed in a one-pot manner with the subsequent peptide coupling. exlibrisgroup.comacs.orgnih.gov This integrated approach has proven to be exceptionally effective at preventing racemization. Research has shown that when coupling various Alloc- and Fmoc-amino acids using this one-pot methodology, the level of the corresponding D-amino acid (d-AA) in the final product was negligible, measured at just 0.1%. acs.org This indicates that the conditions for both Alloc deprotection and subsequent coupling are sufficiently mild to preserve the stereochemical fidelity of the chiral amino acids. acs.org
The use of Alloc-Gly-OH as a dicyclohexylammonium (DCHA) salt does not directly influence racemization during the coupling step itself. Instead, the DCHA salt improves the handling, stability, and crystallinity of the protected amino acid starting material, ensuring high purity before its use in synthesis.
Table 1: Effect of Coupling Reagent and Additive Combinations on Racemization This table illustrates general trends in racemization observed with different coupling systems for sensitive amino acids, which informs the strategies used for all Alloc-protected amino acids.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Citation |
| DIC | None | NMM | High | bachem.com |
| DIC | HOBt | NMM | Low | bachem.comcreative-peptides.com |
| DIC | Oxyma | N/A | Very Low | nih.govrsc.org |
| HATU | N/A | DIPEA | Moderate-High | nih.govnih.gov |
| HATU | N/A | NMM | Moderate | bachem.com |
| PyBOP® | N/A | DIPEA | Low-Moderate | bachem.com |
Advanced Applications and Specialized Syntheses Utilizing Alloc Gly Oh.dcha
Synthesis of Complex Peptides and Peptidomimetics
Alloc-Gly-OH.DCHA and related Alloc-protected amino acids are instrumental in constructing intricate peptide structures and peptidomimetics. The Alloc protecting group is amenable to mild, palladium-catalyzed deprotection, which can be performed selectively in the presence of other common protecting groups like Fmoc or Boc. This orthogonality is crucial for multi-step syntheses.
Macrocyclic Peptide Synthesis
The synthesis of macrocyclic peptides, characterized by their cyclic peptide backbone, presents unique challenges due to the conformational constraints and the need for efficient cyclization reactions. While direct use of this compound in specific macrocyclic peptide syntheses is not extensively detailed in the provided literature, the principles of Alloc group chemistry are highly relevant. The Alloc group's compatibility with Fmoc/tBu strategies and its palladium-catalyzed removal allow for selective deprotection and subsequent cyclization steps researchgate.netug.edu.pl. For instance, the removal of allyl groups from related compounds like Fmoc-Glu(OAll)-OH using Pd(PPh₃)₄ and phenylsilane (B129415) is a established method that can be applied to facilitate macrocyclization reactions nih.gov. The DCHA salt form of Alloc-protected amino acids contributes to their crystalline nature, aiding in purification and handling during the synthesis of these complex structures researchgate.net.
Incorporating Modified Amino Acids and Analogs
This compound serves as a key building block for introducing modified amino acid residues into peptide chains. The Alloc group acts as a versatile N-terminal protecting group that is compatible with both Fmoc/tBu and Boc/Bn peptide synthesis strategies researchgate.netug.edu.pl. Its ability to be removed under palladium catalysis, orthogonal to acid-labile (e.g., Boc, tBu, Trt) or base-labile (e.g., Fmoc) protecting groups, allows for the selective incorporation of functionalized amino acids or the modification of peptide chains at specific points researchgate.netug.edu.pl. For example, Alloc-protected amino acids can be used in tandem removal-acylation reactions to prevent side reactions like diketopiperazine (DKP) formation researchgate.netug.edu.pl. The DCHA salt form of Alloc-amino acids, such as this compound, provides crystalline solids that are easier to handle and purify compared to their oily free acid counterparts, facilitating their use in both solid-phase and solution-phase peptide synthesis researchgate.netpeptide.com.
Role in the Development of New Synthetic Reagents and Building Blocks
Beyond direct incorporation into peptides, this compound and its derivatives are valuable precursors for creating new synthetic tools and reagents.
Precursors for Click Chemistry Reagents
The glycine (B1666218) scaffold, especially when functionalized with azide (B81097) groups, is a common starting point for click chemistry reagents. While this compound itself is not an azide, related compounds like N3-Gly-Gly-OH*DCHA are explicitly recognized as click chemistry reagents iris-biotech.de. These molecules contain an azide group that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions iris-biotech.de. The DCHA salt form is often employed for these reagents due to its stability and ease of handling iris-biotech.de. The general utility of glycine derivatives in click chemistry highlights the potential for Alloc-protected glycines to be further functionalized into novel click chemistry building blocks.
Application in Amino Acid Derivatization Studies
The chemical modification of amino acids, or derivatization, is a critical step in various analytical techniques and synthetic strategies. This compound, as a protected amino acid, is relevant in studies concerning amino acid derivatization. For instance, the derivatization of amino acids with reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is commonly used for their analysis by HPLC nih.gov. Similarly, Alloc-protected amino acids can be prepared and analyzed using techniques like HPLC and NMR to assess synthetic yields and purity, as demonstrated in the preparation of Alloc-Gly-OH researchgate.net. The DCHA salt form itself can be considered a derivatization that improves the physical properties of the amino acid derivative for handling and storage researchgate.netpeptide.com.
DCHA Salt Utility Beyond Protection
The formation of salts with dicyclohexylamine (B1670486) (DCHA) is a strategic approach in organic chemistry, particularly when dealing with carboxylic acids or amino acid derivatives. For compounds like N-allyloxycarbonylglycine (Alloc-Gly-OH), the dicyclohexylammonium (B1228976) salt (this compound) can offer enhanced crystallinity, stability, and ease of handling compared to the free acid. This improved physical state is crucial for various downstream applications, including purification and the resolution of stereoisomers, thereby facilitating the synthesis of high-purity target molecules. atamanchemicals.coma2bchem.com
Role in Purification and Resolution of Racemates
One of the significant advantages of forming dicyclohexylamine salts lies in their utility for purifying compounds and resolving racemic mixtures. DCHA is known to form stable, crystalline salts with a wide range of organic acids, including many N-protected amino acids. chemicalbook.comatamankimya.com This propensity for crystallization is a cornerstone of purification strategies, as it allows for the separation of the desired compound from impurities through techniques like fractional crystallization.
The principle of forming diastereomeric salts is a well-established method for resolving racemic mixtures into their individual enantiomers. By reacting a racemic mixture with a chiral resolving agent (which DCHA is not, but it can form salts with chiral acids or be used in conjunction with chiral resolving agents), diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility and melting points, enabling their separation by crystallization. google.comresearchgate.netacs.org While specific literature detailing the resolution of Alloc-Gly-OH using DCHA as a resolving agent is not extensively detailed, the general formation of DCHA salts with amino acids facilitates their purification atamanchemicals.com, and DCHA is known to form crystalline salts of various acids that can be recrystallized for purification. researchgate.net The ability of DCHA to form crystalline salts with N-protected amino acids suggests its potential role in isolating specific stereoisomers or purifying intermediates in chiral synthesis pathways. atamanchemicals.comatamankimya.com
Dicyclohexylamine as a Base in Organic Reactions and Salt Properties
Dicyclohexylamine (DCHA) is a secondary amine characterized by its strong basicity, making it a valuable reagent in a multitude of organic transformations. atamanchemicals.coma2bchem.comatamankimya.comoecd.org Its chemical structure, featuring two cyclohexyl rings attached to a nitrogen atom, imparts specific properties that are leveraged in synthesis.
DCHA as a Base in Organic Reactions: DCHA functions effectively as a base in various organic reactions, including acylation, alkylation, and condensation processes. a2bchem.com Its basic nature allows it to efficiently catalyze reactions by facilitating deprotonation steps, thereby activating substrates or acting as a nucleophile. a2bchem.com This catalytic activity is instrumental in the synthesis of complex organic molecules, contributing to higher yields and purities. a2bchem.com
Properties of DCHA Salts: The salt-forming capabilities of DCHA are central to its utility. It readily forms crystalline salts with both inorganic and organic acids. chemicalbook.comeschemy.com These salts often exhibit improved physical properties, such as enhanced stability and defined crystalline structures, which are advantageous for purification and handling. atamanchemicals.comchemicalbook.comatamankimya.comresearchgate.net For instance, DCHA salts of fatty acids and sulfuric acid possess soap and detergent properties, finding applications in the printing and textile industries. atamankimya.comatamankimya.com Furthermore, DCHA metal complexes serve as catalysts in the paint, varnish, and ink industries. atamankimya.comatamankimya.com
The compound this compound itself is utilized as a pharmaceutical intermediate, highlighting the practical application of this salt form. fishersci.fi In peptide synthesis, DCHA salts of protected amino acids, such as Boc-His(Boc)-OH.DCHA, are employed to minimize racemization and streamline deprotection steps, underscoring the role of DCHA salts in complex synthetic sequences. google.comgoogle.com
Table 1: Key Physical and Chemical Properties of Dicyclohexylamine (DCHA)
| Property | Value | Source Index(es) |
| Chemical Formula | C12H23N | atamanchemicals.comatamankimya.comoecd.orgmade-in-china.comchemicalbook.com |
| Molecular Weight | 181.32 g/mol | atamanchemicals.comatamankimya.comoecd.orgmade-in-china.comchemicalbook.com |
| Appearance | Colorless to pale yellow liquid | atamanchemicals.comatamankimya.comoecd.orgmade-in-china.comchemicalbook.comchemicalbook.com |
| Odor | Fishy, typical of amines | atamanchemicals.comatamankimya.comoecd.orgmade-in-china.comchemicalbook.com |
| Melting Point | -4 to -3 °C / -0.1 °C | oecd.orgchemicalbook.com |
| Boiling Point | 256-257 °C / 255.8 °C | atamankimya.comoecd.orgchemicalbook.com |
| Density | 0.912 g/mL at 20 °C / 0.894 g/cm³ at 20 °C | made-in-china.comchemicalbook.com |
| Solubility in Water | Slightly soluble / 0.8 g/L | atamanchemicals.comatamankimya.comoecd.orgeschemy.commade-in-china.comchemicalbook.com |
| pKa | 10.39 (indicates a strong base) | oecd.org |
| Flash Point | 99 °C / 105 °C | chemicalbook.comoecd.org |
Compound List:
this compound
N-Allyloxycarbonylglycine (Alloc-Gly-OH)
Dicyclohexylamine (DCHA)
Glycine
Analytical and Spectroscopic Characterization of Alloc Gly Oh.dcha in Research
Spectroscopic Analysis of Alloc-Gly-OH.DCHA and its Derivatives (excluding basic identification data)
Spectroscopic methods are fundamental in confirming the chemical structure of this compound and its subsequent derivatives. While basic identification data is straightforward, more detailed analysis of the spectra provides insights into the molecular environment and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of Alloc-Gly-OH. In ¹H NMR spectra of Alloc-glycine derivatives, characteristic signals corresponding to the allyl group are observed. These typically include a multiplet for the vinyl proton (-CH=), and doublets for the terminal vinyl protons (=CH₂). The protons of the methylene group adjacent to the oxygen of the carbamate (Alloc group) also show a characteristic signal. The glycine (B1666218) methylene protons and the protons of the dicyclohexylamine (B1670486) moiety will also be present in their respective regions.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) - Representative | ¹³C NMR Chemical Shift (δ, ppm) - Representative |
| Glycine α-CH₂ | ~3.98 | ~42.3 |
| Alloc -OCH₂- | ~4.60 | ~66.0 |
| Alloc -CH= | ~5.90 | ~132.5 |
| Alloc =CH₂ | ~5.20 - 5.35 | ~118.0 |
| Alloc C=O | - | ~156.5 |
| Glycine C=O | - | ~171.0 |
Note: The data presented are typical values for Alloc-glycine derivatives and may vary slightly for the DCHA salt.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information on the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the urethane and the carboxylic acid, and the C=C stretching of the allyl group. The presence of the dicyclohexylammonium (B1228976) salt would be confirmed by bands corresponding to the N⁺-H stretches. The vibrational frequencies for glycine and its derivatives have been studied, providing a basis for the interpretation of the spectra of more complex structures like this compound. nih.gov
| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |
| N-H Stretch (Carbamate) | 3200 - 3400 |
| C-H Stretch (Aliphatic & Vinylic) | 2850 - 3100 |
| C=O Stretch (Urethane) | 1680 - 1720 |
| C=O Stretch (Carboxylate) | 1550 - 1650 |
| C=C Stretch (Allyl) | 1640 - 1680 |
| N⁺-H Bending (Ammonium) | 1500 - 1600 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of amino acid derivatives and for monitoring the formation of peptides. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. mtoz-biolabs.comhplc.eu
For the purity assessment of this compound, a C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the separation of the main compound from any potential impurities.
When monitoring the formation of a dipeptide, for instance, the coupling of Alloc-Gly-OH to another amino acid ester, HPLC can be used to track the disappearance of the starting materials and the appearance of the product. The retention times of the starting materials and the product will differ based on their polarity, allowing for their separation and quantification.
A typical HPLC method for analyzing Alloc-protected amino acids and peptides is summarized below:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions. reachdevices.com In the context of peptide synthesis involving this compound, TLC can be used to quickly assess the consumption of the starting material and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in an appropriate solvent system. The choice of eluent is crucial for achieving good separation. A common solvent system for protected amino acids is a mixture of n-butanol, acetic acid, and water. reachdevices.com After development, the plate is visualized, often using a ninhydrin stain, which reacts with free amino groups to produce a colored spot. Alternatively, potassium permanganate stain can be used to visualize compounds with double bonds, such as the Alloc group. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively determine the extent of the reaction.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1) |
| Visualization | Ninhydrin stain, Potassium permanganate stain, UV light (if applicable) |
Structural Elucidation Techniques for Complex Products
In cases where the reaction of this compound leads to more complex or unexpected products, more advanced analytical techniques are required for complete structural elucidation.
Mass Spectrometry (MS) , particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for determining the molecular weight of the products. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides and other biomolecules, which allows for the determination of the molecular mass with high accuracy. nih.govnih.gov Fragmentation analysis (MS/MS) can provide further structural information by breaking the molecule into smaller pieces and analyzing their masses, which can help to sequence peptides or identify the structure of unknown byproducts.
X-ray Crystallography can provide the definitive three-dimensional structure of a crystalline compound. nih.gov If a derivative of this compound can be crystallized, X-ray diffraction analysis can reveal the precise arrangement of atoms in the molecule, confirming its connectivity and stereochemistry. While obtaining suitable crystals can be a challenge, the information provided by this technique is unparalleled. cardiff.ac.uk The crystallization and structural analysis of various amino acid salts have been reported, providing a basis for the potential study of this compound and its derivatives. vdoc.pubresearchgate.net
Future Directions and Emerging Research Avenues for Alloc Gly Oh.dcha
Expanding the Scope of Orthogonal Protecting Group Strategies
The inherent orthogonality of the Alloc group, meaning it can be selectively removed without affecting other common protecting groups like Fmoc or Boc highfine.comgoogle.comfiveable.meiris-biotech.deuchicago.edu, is a cornerstone of its utility. Future research aims to further leverage and expand this orthogonality. This includes developing new protecting group combinations where Alloc plays a crucial role, enabling the synthesis of increasingly complex peptides, such as branched or cyclic structures, with enhanced control and selectivity fiveable.meresearchgate.netiris-biotech.denumberanalytics.comcsic.es. Investigations are also underway to understand and mitigate potential incompatibilities, for example, the known issue where Alloc removal conditions can interfere with the removal of other groups like ivDde sigmaaldrich.com. Research into novel protecting groups that are fully orthogonal to the Alloc deprotection mechanism (palladium catalysis) is also a vital area, creating more robust and versatile synthetic toolkits for intricate molecular architectures.
Development of Novel Catalytic Systems for Alloc Deprotection
While palladium catalysis remains the standard for Alloc deprotection, research is actively pursuing more efficient, selective, and user-friendly catalytic systems. This includes exploring palladium complexes with improved stability and activity, as well as developing in situ generation methods for palladium catalysts to reduce costs and handling difficulties researchgate.net. Beyond palladium, investigations into alternative catalytic systems, such as those involving rhodium, zirconium, or even metal-free approaches, are emerging nih.govresearchgate.net. A significant development is the exploration of metal-free deprotection methods, for example, using iodine/water systems in environmentally friendly solvents, which offer a greener and potentially safer alternative to traditional palladium-based catalysis nih.gov. Furthermore, research into nucleophilic deprotection protocols, such as those employing 2-mercaptoethanol, offers complementary methods that are tolerant of functional groups sensitive to palladium or Lewis acids chemistryviews.orgorganic-chemistry.orgacs.org.
Integration with Automated Synthesis Platforms
The increasing demand for high-throughput synthesis and the development of sophisticated automated peptide synthesizers are driving the integration of Alloc chemistry into these platforms. Future directions involve optimizing Alloc deprotection protocols for seamless integration into automated workflows, potentially enabling on-resin modifications or complex cyclizations without manual intervention beilstein-journals.orgbiotage.comnii.ac.jp. For instance, research is exploring how to automate the addition of palladium catalysts and scavengers, or to implement metal-free deprotection methods within automated flow systems biotage.comnii.ac.jp. The goal is to enable the synthesis of complex peptides and peptidomimetics with greater speed, reproducibility, and reduced hands-on time, thereby accelerating drug discovery and development processes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Alloc-Gly-OH.DCHA, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves coupling Alloc-protected glycine with dicyclohexylamine (DCHA) under anhydrous conditions. Reproducibility requires strict control of reaction parameters (e.g., temperature, stoichiometry) and thorough documentation of solvent purity, catalyst use, and isolation steps. Experimental sections must detail these parameters, as per guidelines for replicable protocols . Characterization via -NMR and HPLC (≥95% purity) is critical for validation.
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm amine protection (Alloc group) and glycine backbone via chemical shifts (e.g., δ 5.8–6.2 ppm for allyl protons).
- HPLC/MS : Verify molecular weight and purity.
- Elemental Analysis : Validate C, H, N composition against theoretical values.
Cross-referencing with literature data (e.g., Beilstein Journal protocols) ensures consistency .
Q. How should researchers assess the purity of this compound in solution-phase reactions?
- Methodological Answer : Employ TLC (silica gel, ethyl acetate/hexane) for real-time monitoring, supplemented by quantitative HPLC with UV detection (λ = 210–220 nm). For solid-phase purity, measure melting point consistency (±2°C deviation) and use Karl Fischer titration for residual moisture analysis .
Advanced Research Questions
Q. What experimental design strategies optimize this compound yield in large-scale peptide synthesis?
- Methodological Answer : Apply Design of Experiments (DOE) to evaluate factors like solvent polarity (e.g., DMF vs. THF), base strength (e.g., DIPEA vs. TEA), and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Document deviations from small-scale protocols, such as heat dissipation challenges, in supplementary materials .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during this compound characterization?
- Methodological Answer : Perform contradiction analysis:
- Step 1 : Replicate the experiment to rule out procedural errors.
- Step 2 : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Step 3 : Investigate solvent or pH effects on proton environments.
Cross-disciplinary consultation (e.g., computational chemists) is recommended to address systemic inconsistencies .
Q. What methodologies validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.
- Humidity Sensitivity : Store at 75% relative humidity; quantify hygroscopicity via gravimetry.
- Light Exposure : Use UV/Vis spectroscopy to detect photodegradation products.
Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .
Q. How can computational modeling predict this compound’s reactivity in non-standard solvents?
- Methodological Answer : Apply molecular dynamics (MD) simulations to assess solvation effects and transition states. Parameterize force fields using experimental data (e.g., dielectric constants, solubility parameters). Validate predictions with small-scale kinetic studies in selected solvents .
Data Interpretation & Literature Integration
Q. What frameworks guide the formulation of research questions for novel applications of this compound?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope projects. For example:
- Novelty : Investigate this compound in bioorthogonal chemistry (e.g., click reactions).
- Relevance : Align with trends in peptide-based drug delivery.
Systematic literature reviews (e.g., SciFinder, Reaxys) identify gaps and avoid redundancy .
Q. How should researchers address discrepancies between observed and literature-reported reaction kinetics for this compound?
- Methodological Answer :
- Primary Source Audit : Verify original experimental conditions (e.g., catalyst purity, inert atmosphere).
- Contradiction Mapping : Tabulate variables (temperature, solvent) and outcomes to isolate confounding factors.
- Collaborative Replication : Partner with independent labs to confirm findings.
Transparent reporting of negative results is critical for scientific progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
